1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both pyrazole and triazole rings
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,1-diaryl compounds, have been found to be important in bioactive molecules used in medicines and pesticides .
Mode of Action
For example, pyrethroid insecticides, which contain 1,1-diaryl compounds, act by delaying the closure of the voltage-gated sodium channel to disturb or block the conduction of the nervous system .
Biochemical Pathways
For instance, pyrethroids can also bind to calcium ion channels and γ-aminobutyric acid-gated chloride channels .
Result of Action
For example, certain 1,1-diaryl compounds have been found to have significant insecticidal and fungicidal effects .
Action Environment
For example, light instability and susceptibility to oxidative decomposition can limit the application of certain 1,1-diaryl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbonitrile with 1H-1,2,4-triazole in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole-4-carbonitrile: Lacks the triazole ring, which may affect its biological activity and chemical reactivity.
1H-1,2,4-triazole-4-carbonitrile: Lacks the pyrazole ring, leading to different properties and applications.
Uniqueness
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6/c1-6-7(3-9)8(13(2)12-6)14-5-10-4-11-14/h4-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKAXKGJTRGSFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N2C=NC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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